2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H10O2 It is a derivative of biphenyl, featuring a hydroxyl group at the 2’ position and an aldehyde group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide under mild conditions . Another method involves the preparation of 3’-amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. These methods utilize readily available raw materials and aim to optimize yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 2’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2’-Hydroxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Hydroxybiphenyl: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.
2’-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
Properties
IUPAC Name |
4-(2-hydroxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBVZTOUPUKBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401948 | |
Record name | 2-(4-FORMYLPHENYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-38-9 | |
Record name | 2-(4-FORMYLPHENYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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